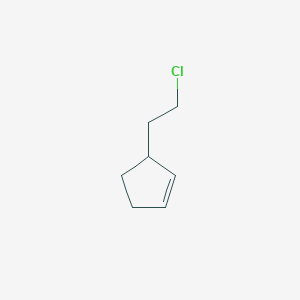

3-(2-Chloroethyl)-1-cyclopentene

説明

3-(2-Chloroethyl)-1-cyclopentene is a chlorinated cyclopentene derivative characterized by a five-membered cyclopentene ring substituted with a 2-chloroethyl group at the 3-position.

特性

分子式 |

C7H11Cl |

|---|---|

分子量 |

130.61 g/mol |

IUPAC名 |

3-(2-chloroethyl)cyclopentene |

InChI |

InChI=1S/C7H11Cl/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |

InChIキー |

LWSHVHNAUKHGCF-UHFFFAOYSA-N |

正規SMILES |

C1CC(C=C1)CCCl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

N,N'-Bis(2-Chloroethyl)-N-nitrosourea (BCNU, NSC 409962)

- Structure : Contains two 2-chloroethyl groups attached to a nitrosourea backbone.

- Reactivity: The chloroethyl groups facilitate DNA alkylation, leading to interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) via sequential alkylation of guanine (N1 or O6) and cytosine (N3) residues .

- Biological Activity : Demonstrates antitumor activity due to DNA cross-linking, but cytotoxicity is influenced by carbamoylating activity and solubility .

N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU, NSC 79037)

- Structure : Features a single 2-chloroethyl group and a cyclohexyl substituent.

- Reactivity : Preferentially alkylates guanine at the O6 position, with reduced cross-linking efficiency compared to BCNU .

- Biological Activity: Higher lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, improving efficacy against intracranial tumors .

1,2-Bis-(5-N-[(2S)-(3-phenyl-1-chloropropyl)]amide-2-methylthien-3-yl)cyclopentene

- Structure : A cyclopentene derivative functionalized with chloroethyl-like groups (chloropropyl) and aromatic substituents.

- Reactivity : The chloroethyl group participates in nucleophilic substitution reactions, as seen in its synthesis via SOCl2-mediated chlorination .

Key Comparative Data

Mechanistic Differences

- DNA Interaction: BCNU forms dual cross-links between DNA strands due to its bifunctional chloroethyl groups . 3-(2-Chloroethyl)-1-cyclopentene, with a single chloroethyl group, may act as a monofunctional alkylator unless cyclopentene ring strain enables secondary reactions.

- Metabolic Stability: Nitrosoureas (BCNU, CCNU) degrade rapidly in plasma (half-life ~5 minutes), releasing reactive intermediates . Cyclopentene derivatives (e.g., ) may exhibit greater stability due to lack of nitrosourea’s labile N-NO bond.

Toxicity and Selectivity

- Nitrosoureas : Toxicity correlates with carbamoylating activity (e.g., depletion of glutathione) and alkylating potency .

- Cyclopentene Analogues: Potential toxicity might arise from chloroethyl-mediated alkylation but could be mitigated by structural modifications (e.g., cyclohexyl groups in CCNU reduce hepatic toxicity ).

Q & A

Q. Example Workflow :

Optimize reactant/product geometries using DFT.

Calculate Gibbs free energy profiles for competing pathways.

Compare computed NMR shifts with experimental data to confirm intermediates .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst purity). A systematic approach includes:

Parameter Screening : Vary temperature, solvent, and catalyst loading in a controlled design-of-experiments (DoE) framework.

Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.

Side-Product Analysis : Use HPLC or LC-MS to quantify byproducts (e.g., elimination vs. substitution ratios).

Example : A 2025 study resolved discrepancies in oxidation yields by identifying trace peroxide contaminants in solvents as a critical variable .

Advanced: What strategies improve stereocontrol in derivatization of 3-(2-Chloroethyl)-1-cyclopentene?

Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric epoxidation of the cyclopentene ring.

- Directed Functionalization : Install directing groups (e.g., boronate esters) to guide regioselective C-H activation.

- Ring-Strain Engineering : Modify the cyclopentene ring (e.g., introducing substituents) to bias transition states.

Case Study : Dirhodium catalysts enabled >90% enantiomeric excess in epoxide formation, validated by chiral HPLC .

Advanced: How is 3-(2-Chloroethyl)-1-cyclopentene applied in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a precursor for:

- Bicyclic Alkaloids : Via intramolecular Diels-Alder reactions.

- Ketamine Analogues : Substitution of the chloroethyl group with amines yields psychoactive derivatives.

- Prodrugs : Functionalization with ester linkages enables controlled release.

Q. Example Pathway :

Substitution with piperidine → 3-(2-Piperidinylethyl)-1-cyclopentene.

Cyclization via Grubbs catalyst → Bicyclic amine scaffold.

Further functionalization for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。